molecular formula C24H19N3O B5416851 (Z)-1-(4-methylphenyl)-3-(1-phenyl-3-pyridin-3-ylpyrazol-4-yl)prop-2-en-1-one

(Z)-1-(4-methylphenyl)-3-(1-phenyl-3-pyridin-3-ylpyrazol-4-yl)prop-2-en-1-one

Cat. No.: B5416851
M. Wt: 365.4 g/mol
InChI Key: IXAKYCLSMVPKEX-YPKPFQOOSA-N
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Description

(Z)-1-(4-methylphenyl)-3-(1-phenyl-3-pyridin-3-ylpyrazol-4-yl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound is characterized by the presence of a pyrazole ring, a pyridine ring, and a methyl-substituted phenyl ring.

Properties

IUPAC Name

(Z)-1-(4-methylphenyl)-3-(1-phenyl-3-pyridin-3-ylpyrazol-4-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O/c1-18-9-11-19(12-10-18)23(28)14-13-21-17-27(22-7-3-2-4-8-22)26-24(21)20-6-5-15-25-16-20/h2-17H,1H3/b14-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXAKYCLSMVPKEX-YPKPFQOOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C=CC2=CN(N=C2C3=CN=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)/C=C\C2=CN(N=C2C3=CN=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1-(4-methylphenyl)-3-(1-phenyl-3-pyridin-3-ylpyrazol-4-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Advanced techniques such as continuous flow synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the phenyl rings or the pyrazole ring.

    Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.

Major Products Formed

    Oxidation: Products may include quinones or carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

Chemistry

The compound is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for more complex molecules.

Biology

In biological research, this compound is studied for its potential antimicrobial, anti-inflammatory, and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine

Potential applications in medicine include its use as a lead compound for the development of new therapeutic agents. Its biological activities are explored for treating various diseases.

Industry

In the industrial sector, the compound may be used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (Z)-1-(4-methylphenyl)-3-(1-phenyl-3-pyridin-3-ylpyrazol-4-yl)prop-2-en-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA. The compound may inhibit or activate these targets, leading to its observed biological effects. Pathways involved may include signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-(4-methylphenyl)-3-(1-phenyl-3-pyridin-3-ylpyrazol-4-yl)prop-2-en-1-one: The E-isomer of the compound.

    1-(4-methylphenyl)-3-(1-phenyl-3-pyridin-3-ylpyrazol-4-yl)propan-1-one: A similar compound without the double bond.

Uniqueness

The (Z)-isomer is unique due to its specific spatial arrangement, which can influence its reactivity and biological activity. The presence of the pyrazole and pyridine rings also contributes to its distinct properties compared to other chalcones.

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